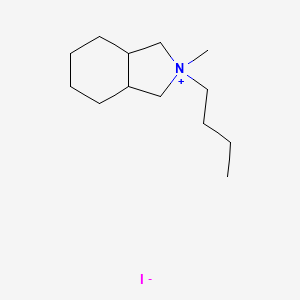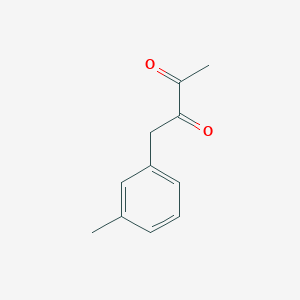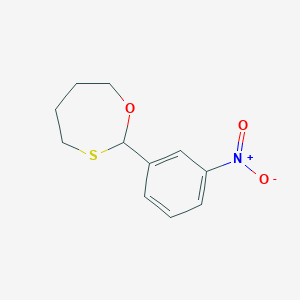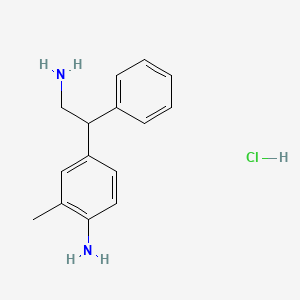
2-Butyl-2-methyloctahydro-1H-isoindol-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 41610, also known as SAE-AISI 4161 steel, is an alloy steel formulated for primary forming into wrought products. It is recognized for its moderately high tensile strength and is designated in both the SAE and AISI systems. The UNS number for this material is G41610 . This alloy steel is notable for containing comparatively high amounts of manganese and chromium, which contribute to its mechanical properties and corrosion resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of SAE-AISI 4161 steel involves the alloying of iron with specific amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus. The typical composition includes:
- Iron (Fe): 96.7 to 97.6%
- Manganese (Mn): 0.75 to 1.0%
- Chromium (Cr): 0.7 to 0.9%
- Carbon ©: 0.56 to 0.64%
- Molybdenum (Mo): 0.25 to 0.35%
- Silicon (Si): 0.15 to 0.35%
- Sulfur (S): 0 to 0.040%
- Phosphorus (P): 0 to 0.035%
Industrial Production Methods: The industrial production of SAE-AISI 4161 steel typically involves the following steps:
Melting: The raw materials are melted in an electric arc furnace.
Alloying: The molten iron is alloyed with the specified amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus.
Casting: The alloyed molten steel is cast into ingots or continuous cast into billets.
Forming: The ingots or billets are then hot-rolled or forged into the desired wrought products.
Heat Treatment: The steel is subjected to heat treatment processes such as annealing to achieve the desired mechanical properties.
Análisis De Reacciones Químicas
Types of Reactions: SAE-AISI 4161 steel undergoes various chemical reactions, including:
Oxidation: The steel can oxidize when exposed to oxygen, forming a layer of iron oxide on the surface.
Reduction: Reduction reactions can occur during the smelting process to remove oxygen from iron ore.
Substitution: Alloying elements such as chromium and manganese substitute for iron atoms in the crystal lattice, enhancing the steel’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or carbon monoxide in a blast furnace.
Substitution: Alloying elements added during the melting process.
Major Products Formed:
Iron Oxide (Fe2O3): Formed during oxidation.
Reduced Iron (Fe): Formed during reduction.
Alloyed Steel: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
SAE-AISI 4161 steel has a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical reactors and pressure vessels due to its high strength and corrosion resistance.
Biology: Utilized in the construction of laboratory equipment and instruments.
Medicine: Employed in the manufacturing of surgical instruments and medical devices.
Industry: Widely used in the automotive, aerospace, and construction industries for components that require high strength and durability.
Mecanismo De Acción
The mechanism by which SAE-AISI 4161 steel exerts its effects is primarily through its alloy composition. The presence of chromium enhances corrosion resistance by forming a passive oxide layer on the surface. Manganese improves hardenability and hot workability, while molybdenum increases strength at high temperatures. The combination of these elements results in a steel alloy with superior mechanical properties and resistance to environmental degradation.
Comparación Con Compuestos Similares
- EN 1.7241 (60CrMo3-3) Chromium-Molybdenum Steel
- EN 1.7240 (60CrMo3-2) Chromium-Molybdenum Steel
Comparison: SAE-AISI 4161 steel is unique due to its specific composition and balance of alloying elements. Compared to EN 1.7241 and EN 1.7240, SAE-AISI 4161 has a higher carbon content, which contributes to its higher tensile strength. Additionally, the specific ratios of chromium and manganese in SAE-AISI 4161 provide a unique combination of corrosion resistance and mechanical properties that make it suitable for a wide range of applications .
Propiedades
Número CAS |
6309-63-3 |
|---|---|
Fórmula molecular |
C13H26IN |
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
2-butyl-2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SPRFFZRPNWRKPS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CC2CCCCC2C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)

![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)

![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
